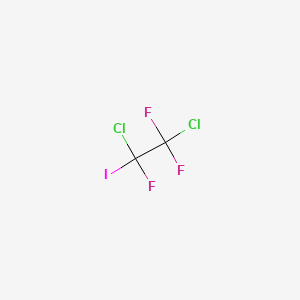
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Cat. No. B1346711
Key on ui cas rn:
354-61-0
M. Wt: 278.82 g/mol
InChI Key: HCUGPHQZDLROAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05017718
Procedure details


A mixture of 279 mg (1.0 mmol) of 1,2-dichloro-1-iodotrifluoroethane, 114 mg (1.0 mmol) of allyltrimethylsilane and 10 mg (0.06 mmol) of azobisisobutyronitrile (AIBN) was heated in a sealed glass tube at 80° C. for 3 hours. After cooling, 10 mg (0.06 mmol) of AIBN was added to the mixture, followed by heating in a sealed tube at 80° C. for 3 hours to obtain 4,5-dichloro-4,5,5-trifluoro-1-pentene (Compound 39) in a yield of 40%.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]([F:8])(I)[C:3]([F:6])([F:5])[Cl:4].[CH2:9]([Si](C)(C)C)[CH:10]=[CH2:11].N(C(C)(C)C#N)=NC(C)(C)C#N>>[Cl:1][C:2]([F:8])([C:3]([Cl:4])([F:6])[F:5])[CH2:11][CH:10]=[CH2:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
279 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(Cl)(F)F)(I)F
|
|
Name
|
|
|
Quantity
|
114 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating in a sealed tube at 80° C. for 3 hours
|
|
Duration
|
3 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(CC=C)(C(F)(F)Cl)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

